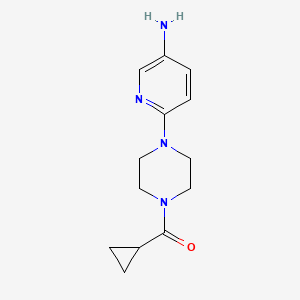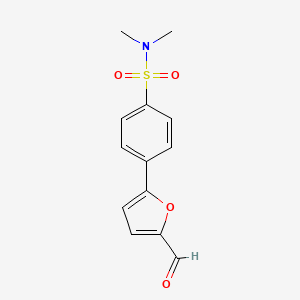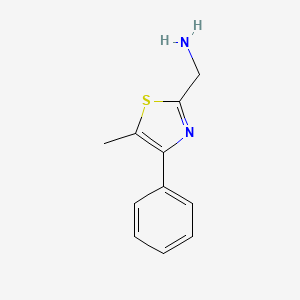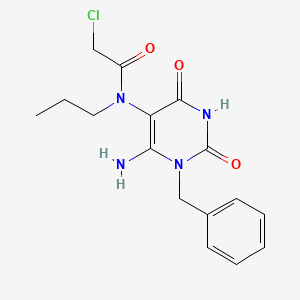![molecular formula C13H15Cl3N2O2 B6143707 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide CAS No. 733031-22-6](/img/structure/B6143707.png)
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide (CDPCMPA) is a novel chemical compound that has recently been gaining attention in the scientific community due to its unique and powerful properties. This compound is a derivative of a carbamate group and has been found to possess a range of impressive attributes that make it a promising candidate for various applications in the field of synthetic chemistry.
Scientific Research Applications
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide has been found to possess a range of impressive properties that make it a promising candidate for various applications in the field of synthetic chemistry. For example, this compound has been found to possess excellent solubility in both aqueous and organic solvents, making it a useful component in a variety of reactions. Additionally, this compound has been found to be a useful building block for the synthesis of a variety of other compounds, such as polymers, which can be used for a range of applications. This compound has also been found to possess a range of other useful properties, such as its ability to act as an acid scavenger, its ability to act as an antioxidant, and its ability to act as a surfactant.
Mechanism of Action
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide is believed to act on a variety of biochemical and physiological processes. Specifically, this compound has been found to interact with a variety of proteins and enzymes, including those involved in the regulation of cell growth and differentiation, as well as those involved in the regulation of metabolic pathways. Additionally, this compound has been found to interact with a variety of receptors, including those involved in the regulation of neurotransmitter release, as well as those involved in the regulation of immune system function.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. Specifically, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound has been found to possess anti-viral and anti-bacterial properties, as well as to possess the ability to inhibit the growth of a variety of bacteria. Finally, this compound has been found to possess the ability to modulate the activity of a variety of enzymes and proteins, as well as to modulate the activity of a variety of receptors.
Advantages and Limitations for Lab Experiments
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide has been found to possess a range of advantages and limitations for lab experiments. Specifically, this compound has been found to possess excellent solubility in both aqueous and organic solvents, making it a useful component in a variety of reactions. Additionally, this compound has been found to be a useful building block for the synthesis of a variety of other compounds, such as polymers, which can be used for a range of applications. However, this compound has also been found to be highly unstable in the presence of light and heat, making it difficult to use in certain lab experiments.
Future Directions
The potential applications of 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide are vast and varied, and there are numerous future directions in which this compound could be explored. For example, this compound could be further investigated for its potential to act as an anti-cancer agent, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, this compound could be further studied for its potential to act as an acid scavenger and surfactant, as well as its potential to inhibit the growth of a variety of bacteria. Finally, this compound could be further explored for its potential to modulate the activity of a variety of enzymes and proteins, as well as its potential to modulate the activity of a variety of receptors.
Synthesis Methods
2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide can be synthesized through a variety of methods, including the reaction of 2-chloro-N-propylacetamide with 2,5-dichlorophenylcarbamoyl chloride. This reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) at room temperature and produces a yield of up to 95%. Other methods of synthesis include the reaction of 2-chloro-N-propylacetamide with 2,5-dichlorophenylcarbamoyl bromide, as well as the reaction of 2-chloro-N-propylacetamide with 2,5-dichlorophenylcarbamoyl iodide.
properties
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-2-5-18(13(20)7-14)8-12(19)17-11-6-9(15)3-4-10(11)16/h3-4,6H,2,5,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHCHZSFDNSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)


![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)